molecular formula C14H16N2O4S B13460338 2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid

2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid

Cat. No.: B13460338
M. Wt: 308.35 g/mol
InChI Key: DNPQWGGROXCEMR-UHFFFAOYSA-N
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Description

2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid is a complex organic compound that features a benzothiazole ring substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.

    Carboxylation: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde precursor or direct carboxylation of an aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce alkyl or aryl groups onto the benzothiazole ring.

Scientific Research Applications

2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amino group, which can then interact with the target molecule. This interaction can inhibit or activate the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-({[(tert-butoxy)carbonyl]amino}methyl)benzothiazole: Similar structure but lacks the carboxylic acid group.

    2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzoxazole-6-carboxylic acid: Similar structure but with an oxygen atom in place of the sulfur atom in the benzothiazole ring.

    2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

Uniqueness

The presence of both the tert-butoxycarbonyl-protected amino group and the carboxylic acid group in 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylic acid makes it unique. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C14H16N2O4S/c1-14(2,3)20-13(19)15-7-11-16-9-5-4-8(12(17)18)6-10(9)21-11/h4-6H,7H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

DNPQWGGROXCEMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=C(C=C2)C(=O)O

Origin of Product

United States

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